2,4,8-Trimethylnona-1,7-dien-4-ol

Description

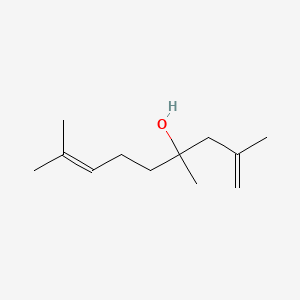

Structure

2D Structure

3D Structure

Properties

CAS No. |

94201-34-0 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

2,4,8-trimethylnona-1,7-dien-4-ol |

InChI |

InChI=1S/C12H22O/c1-10(2)7-6-8-12(5,13)9-11(3)4/h7,13H,3,6,8-9H2,1-2,4-5H3 |

InChI Key |

YSPKCLKSIHQLPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(CC(=C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,8-Trimethylnona-1,7-dien-4-ol

This technical guide provides a comprehensive overview of the core properties of 2,4,8-trimethylnona-1,7-dien-4-ol, a terpenoid alcohol. The information is curated for researchers, scientists, and professionals in the field of drug development. This document summarizes its fundamental chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and discusses its potential biological significance.

Core Properties

This compound is a C12 acyclic terpenoid alcohol. Its structure features a nonane backbone with methyl substitutions at the 2, 4, and 8 positions, double bonds at the 1 and 7 positions, and a hydroxyl group at the 4-position.

Physicochemical Data

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. It is important to note that much of the available data is estimated, highlighting the need for further experimental validation.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₂O | PubChem[1] |

| Molecular Weight | 182.31 g/mol | FlavScents[2] |

| CAS Number | 94201-34-0 | FlavScents[2] |

| Appearance | Not available | - |

| Boiling Point (est.) | 262.61 °C at 760 mm Hg | FlavScents[2] |

| Flash Point (est.) | 205.00 °F (96.20 °C) | FlavScents[2] |

| Vapor Pressure (est.) | 0.002 mmHg at 25 °C | FlavScents[2] |

| Water Solubility (est.) | 29.19 mg/L at 25 °C | FlavScents[2] |

| logP (o/w) (est.) | 3.654 | FlavScents[2] |

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on general methodologies for the synthesis, purification, and characterization of tertiary allylic alcohols and terpenoids.

Synthesis: Grignard Reaction

A common method for the synthesis of tertiary alcohols is the Grignard reaction. In this proposed synthesis, a suitable ketone would react with a vinyl Grignard reagent.

Materials:

-

6-methylhept-5-en-2-one

-

Vinylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-methylhept-5-en-2-one in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of vinylmagnesium bromide in THF dropwise to the stirred ketone solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Column Chromatography

The crude product can be purified by column chromatography.

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons, the methyl groups (some of which will be singlets and others doublets), and the hydroxyl proton (which may be a broad singlet). The protons adjacent to the hydroxyl group would appear in the 3.3–4.0 ppm range.[3]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the sp² carbons of the double bonds and the sp³ carbon bearing the hydroxyl group (typically in the 50-80 ppm range).[3] DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[4]

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182.

-

Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.[5][6] Alpha-cleavage would result in the loss of an alkyl radical, while dehydration would lead to a peak at M-18.[5][6] Allylic cleavage is also a possible fragmentation pathway.[7]

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, as a terpenoid, it belongs to a class of compounds known for a wide range of biological effects. Terpenoids have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[8][9] Acyclic monoterpenes, in particular, are known for their various biological activities and are used in pharmaceuticals, food, and cosmetics.[10][11][12][13]

Based on the known activities of other terpenoids, a hypothetical signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is central to inflammation.

Safety and Handling

As a volatile organic compound (VOC), this compound should be handled with appropriate safety precautions.[2][14][15]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. Synthesis of Homoallylic Alcohols with Acyclic Quaternary Centers via CoIII-Catalyzed Three-Component C–H Bond Addition to Internally Substituted Dienes and Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lung.org [lung.org]

- 3. Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. azom.com [azom.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. maritimetrainer.com [maritimetrainer.com]

- 9. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 11. mdpi.com [mdpi.com]

- 12. Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants [pubmed.ncbi.nlm.nih.gov]

- 13. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. editverse.com [editverse.com]

- 15. soapfreeprocyon.com [soapfreeprocyon.com]

An In-depth Technical Guide to 2,4,8-Trimethylnona-1,7-dien-4-ol: Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,8-Trimethylnona-1,7-dien-4-ol is a terpenoid alcohol with a C12H22O molecular formula. While specific research on its biological activities is limited, its structural class suggests potential therapeutic applications akin to other terpenoids, which are known to exhibit a wide range of pharmacological effects. This document provides a comprehensive overview of the known chemical and physical properties of this compound, alongside a discussion of its potential biological activities and relevant experimental protocols for future research, based on established knowledge of similar terpenoid compounds.

Chemical Structure and Properties

This compound is an acyclic monoterpenoid. Its structure features a nonane backbone with methyl substitutions at positions 2, 4, and 8, double bonds at the 1 and 7 positions, and a hydroxyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H22O | --INVALID-LINK-- |

| Molecular Weight | 182.31 g/mol | --INVALID-LINK-- |

| CAS Number | 94201-34-0 | FlavScents |

| Boiling Point | 262.61 °C (estimated) | FlavScents |

| Flash Point | 96.20 °C (estimated) | FlavScents |

| Water Solubility | 29.19 mg/L at 25 °C (estimated) | FlavScents |

| logP (o/w) | 3.654 (estimated) | FlavScents |

Potential Biological Activities and Signaling Pathways

A plausible hypothetical mechanism of action could involve the modulation of inflammatory responses through the NF-κB signaling pathway and the induction of apoptosis in cancer cells via the PI3K/Akt/mTOR pathway.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

Caption: Hypothetical anti-inflammatory signaling pathway.

Hypothetical Signaling Pathway: Pro-Apoptotic Action in Cancer Cells

Caption: Hypothetical pro-apoptotic signaling pathway.

Experimental Protocols

To investigate the potential biological activities of this compound, a series of standard in vitro assays can be employed. The following are representative protocols.

General Experimental Workflow

Caption: General experimental workflow for biological evaluation.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

LPS (Lipopolysaccharide)

-

Griess Reagent

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Collect the cell supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite using a sodium nitrite standard curve.

Conclusion and Future Directions

This compound is a structurally interesting terpenoid that warrants further investigation. While direct biological data is currently lacking, its chemical class suggests a high potential for pharmacological activity. The experimental protocols outlined in this guide provide a framework for future research to elucidate its cytotoxic, anti-inflammatory, and other potential therapeutic effects. Such studies will be crucial in determining the potential of this compound for drug development.

References

An In-depth Technical Guide on 2,4,8-Trimethylnona-1,7-dien-4-ol

CAS Number: 94201-34-0

This technical guide serves to consolidate the available scientific and technical information on the chemical compound 2,4,8-Trimethylnona-1,7-dien-4-ol for researchers, scientists, and drug development professionals. This document outlines the known properties and identifies areas where data is not publicly available.

Physicochemical Properties

While extensive experimental data for this compound is limited in publicly accessible literature, some basic properties have been reported. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 94201-34-0 | [1] |

| Molecular Formula | C12H22O | [1] |

| Molecular Weight | 182.3 g/mol | |

| IUPAC Name | This compound | [1] |

Experimental Protocols

A thorough review of scientific literature and patent databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. While general synthetic methods for structurally similar compounds exist, their direct applicability to the synthesis of this specific molecule has not been documented.

Quantitative Analytical Data

Specific quantitative analytical data, such as detailed Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and mass spectrometry (MS) fragmentation patterns for this compound, are not available in the public domain.

Biological Activity and Signaling Pathways

There is currently no available information in scientific literature regarding the biological activity, potential signaling pathways, or any applications in drug development for this compound. The lack of research in this area means that no signaling pathways or experimental workflows can be described or visualized.

Logical Relationships and Experimental Workflows

Due to the absence of information on the synthesis, analysis, and biological application of this compound, it is not possible to construct diagrams illustrating experimental workflows or logical relationships. A generalized workflow for chemical analysis is presented below for illustrative purposes, but it is not specific to this compound.

References

"2,4,8-Trimethylnona-1,7-dien-4-ol" molecular weight

An In-depth Technical Guide on the Molecular Weight of 2,4,8-Trimethylnona-1,7-dien-4-ol

This technical guide provides a detailed analysis of the molecular weight of the chemical compound this compound, intended for researchers, scientists, and professionals in drug development.

Molecular Formula

The molecular formula for this compound has been identified as C₁₂H₂₂O.[1][2] This formula indicates that each molecule of the compound is composed of 12 carbon atoms, 22 hydrogen atoms, and one oxygen atom.

Atomic Weights of Constituent Elements

The calculation of the molecular weight relies on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O). The standard atomic weights are expressed as intervals, reflecting the natural isotopic variation. For many practical applications, conventional values are used.

| Element | Symbol | Standard Atomic Weight Interval | Conventional Atomic Weight ( g/mol ) |

| Carbon | C | [12.0096, 12.0116][3] | 12.011[4] |

| Hydrogen | H | [1.00784, 1.00811][5][6][7] | 1.008[5] |

| Oxygen | O | [15.99903, 15.99977][8][9] | 15.999[10] |

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecule. The following protocol outlines the calculation using the conventional atomic weights.

Experimental Protocol: Molecular Weight Calculation

-

Identify the molecular formula: C₁₂H₂₂O

-

Determine the number of atoms for each element:

-

Carbon (C): 12

-

Hydrogen (H): 22

-

Oxygen (O): 1

-

-

Multiply the number of atoms of each element by its conventional atomic weight:

-

Mass of Carbon = 12 * 12.011 g/mol = 144.132 g/mol

-

Mass of Hydrogen = 22 * 1.008 g/mol = 22.176 g/mol

-

Mass of Oxygen = 1 * 15.999 g/mol = 15.999 g/mol

-

-

Sum the masses to obtain the molecular weight:

-

MW = 144.132 + 22.176 + 15.999 = 182.307 g/mol

-

Summary of Molecular Weight Data

The following table summarizes the reported and calculated molecular weight for this compound for easy comparison.

| Data Source | Molecular Weight ( g/mol ) |

| Reported Value[1] | 182.30654 |

| Calculated Value (using conventional atomic weights) | 182.307 |

The slight difference between the reported and calculated values can be attributed to the use of more precise atomic mass values for the specific isotopes in the reported figure versus the conventional average atomic weights used in the calculation.

Visualization of Calculation Workflow

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

Caption: Workflow for calculating the molecular weight.

References

- 1. 2,4,8-trimethyl-1,7-nonadien-4-ol [flavscents.com]

- 2. This compound | C12H22O | CID 3023987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. byjus.com [byjus.com]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Unveiling the Presence of Terpenoids: A Technical Guide on the Natural Occurrence of 2,4,8-Trimethylnona-1,7-dien-4-ol and its Analogs

A comprehensive investigation into the natural occurrence of the sesquiterpenoid 2,4,8-Trimethylnona-1,7-dien-4-ol reveals a notable absence in current scientific literature. Despite its well-defined chemical structure, this compound has not been identified as a naturally occurring metabolite in plant, animal, or microbial sources. However, this inquiry has led to the identification of structurally similar compounds with confirmed natural origins, offering valuable insights for researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of a key naturally occurring analog, its sources, quantification, and the experimental methodologies for its study.

The Case of this compound: An Apparent Absence in Nature

A Natural Analog of Interest: 4,8-Dimethylnona-3,7-dien-1-ol in Nicotiana tabacum

In contrast to the target compound, a structurally related acyclic monoterpenoid, 4,8-Dimethylnona-3,7-dien-1-ol , has been reported as a natural constituent of Nicotiana tabacum (tobacco)[1]. This finding is significant as it points to the existence of a similar chemical scaffold in nature, which could be of interest for its potential biological activities and as a biosynthetic precursor.

Quantitative Data

The table below is provided as a template for future quantitative findings.

| Compound | Plant Source | Plant Part | Concentration | Reference |

| 4,8-Dimethylnona-3,7-dien-1-ol | Nicotiana tabacum | Leaves | Data not available | [1] |

Experimental Protocols for the Study of Terpenoids in Nicotiana tabacum

The isolation and analysis of volatile terpenoids like 4,8-Dimethylnona-3,7-dien-1-ol from Nicotiana tabacum typically involve extraction followed by chromatographic and spectrometric analysis. The following sections detail the commonly employed methodologies.

Extraction of Volatile Compounds

3.1.1. Steam Distillation

A prevalent method for extracting essential oils from tobacco leaves is steam distillation. This technique is effective for separating volatile compounds from non-volatile plant matrix.

-

Procedure:

-

Dried and powdered tobacco leaves are placed in a distillation apparatus.

-

Steam is passed through the plant material, causing the volatile compounds to vaporize.

-

The steam and volatile compound mixture is then condensed.

-

The essential oil, containing the terpenoids, is separated from the aqueous phase.

-

3.1.2. Solvent Extraction

Solvent extraction is another widely used technique, particularly for compounds that may be sensitive to the high temperatures of steam distillation.

-

Procedure:

-

Freeze-dried and powdered tobacco leaf samples (approximately 20 mg) are placed in a centrifuge tube.

-

An appropriate organic solvent, such as n-hexane (1.5 mL), is added to the sample.

-

An internal standard (e.g., deuterated stearic acid) is added for quantification purposes.

-

The mixture undergoes ultrasonic extraction for 20 minutes at room temperature.

-

The sample is then centrifuged, and the supernatant containing the extracted compounds is collected for analysis.

-

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds in complex mixtures like essential oils.

-

Instrumentation: An Agilent 7890B-5977A GC-MS system or similar is typically used[3].

-

Chromatographic Separation:

-

Column: A capillary column such as a DB-WAX (30 m × 250 μm × 0.25 μm) is suitable for separating terpenoids[3].

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Temperature Program: A programmed temperature gradient is employed to ensure the separation of compounds with different boiling points. A typical program starts at 50°C, holds for a few minutes, and then ramps up to a final temperature of around 220°C[3].

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Compound Identification: Identification of 4,8-Dimethylnona-3,7-dien-1-ol is achieved by comparing its mass spectrum and retention index with those in spectral libraries such as NIST and Wiley.

-

Visualizing a Structural Comparison and Experimental Workflow

To further aid in the understanding of the relationship between the requested compound and its natural analog, as well as the experimental process, the following diagrams are provided.

References

- 1. 4,8-Dimethylnona-3,7-dien-1-ol | C11H20O | CID 53758223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analyses and evaluation of the main chemical components in different tobacco (Nicotiana tabacum L.) genotypes [grasasyaceites.revistas.csic.es]

- 3. 4.4. Gas Chromatography/Mass Spectrometry (GC/MS) Analysis of the Tobacco Essential Oil [bio-protocol.org]

The Biosynthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2,4,8-Trimethylnona-1,7-dien-4-ol, an irregular C12 terpene alcohol. The synthesis of this compound is believed to follow the general terpenoid pathway to a C15 precursor, which then undergoes oxidative cleavage. This document details the enzymatic steps, presents available quantitative data, and provides methodologies for key experiments.

Introduction to Terpenoid Biosynthesis

Terpenoids are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene units. Their biosynthesis begins with the formation of the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol of eukaryotes, and the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.

Successive condensation of IPP and DMAPP units, catalyzed by prenyltransferases, leads to the formation of linear isoprenoid diphosphates of varying chain lengths: geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). These molecules serve as the direct precursors for the vast array of monoterpenes, sesquiterpenes, and diterpenes, respectively. The structural diversity of terpenoids is then generated by a large family of enzymes known as terpene synthases (TPSs), which catalyze complex cyclization and rearrangement reactions. Further modifications, such as oxidation, are often carried out by cytochrome P450 monooxygenases (CYPs), contributing to the functional diversity of these compounds.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of the C12 compound this compound is hypothesized to proceed through the formation of a C15 sesquiterpene precursor, (3S)-(E)-nerolidol, followed by oxidative cleavage. This pathway is analogous to the well-characterized biosynthesis of the C11 homoterpene, (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT).

The key steps in the proposed pathway are:

-

Formation of Farnesyl Diphosphate (FPP): IPP and DMAPP, synthesized via the MVA or MEP pathway, are condensed to form the C15 precursor, FPP.

-

Synthesis of (3S)-(E)-Nerolidol: The enzyme (E)-nerolidol synthase (NES) catalyzes the conversion of FPP to (3S)-(E)-nerolidol. This is considered the first committed step towards the synthesis of this class of irregular terpenes[1].

-

Oxidative Cleavage of (3S)-(E)-Nerolidol: A cytochrome P450 monooxygenase is proposed to catalyze the oxidative cleavage of the C-C double bond between C4 and C5 of (3S)-(E)-nerolidol. This cleavage, followed by rearrangement and reduction, would yield this compound. While the direct enzymatic conversion to this specific C12 alcohol has not been fully elucidated, the formation of the C11 triene DMNT from nerolidol via oxidative cleavage by CYPs is well-documented, lending strong support to this proposed mechanism[2][3].

The overall proposed biosynthetic pathway is depicted in the following diagram:

References

- 1. Demonstration and characterization of (E)-nerolidol synthase from maize: a herbivore-inducible terpene synthase participating in (3E)-4,8-dimethyl-1,3,7-nonatriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Characterization of Biosynthetic Pathways for the Production of the Volatile Homoterpenes DMNT and TMTT in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,8-Trimethylnona-1,7-dien-4-ol and Related Acyclic Monoterpenoids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,4,8-Trimethylnona-1,7-dien-4-ol is not extensively available in the current scientific literature. This guide provides a comprehensive overview based on established principles of organic synthesis, and the known biological activities and spectroscopic properties of structurally similar acyclic monoterpenoids and tertiary allylic alcohols.

Introduction

This compound is an acyclic monoterpenoid alcohol. While specific research on this compound is limited, its structural features—a tertiary allylic alcohol with a branched hydrocarbon chain—are common in a class of naturally occurring and synthetic molecules with significant biological activities.[1] Acyclic monoterpenes are known for their diverse roles in medicine and pharmacology, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] This guide will explore the potential synthesis, physicochemical properties, and biological relevance of this compound by drawing parallels with closely related and well-studied compounds.

Physicochemical Properties

While experimental data for this compound is scarce, its basic properties can be estimated based on its structure and data from public chemical databases.[5][6]

| Property | Value (Estimated or Computed) | Source |

| Molecular Formula | C₁₂H₂₂O | [5][6] |

| Molecular Weight | 182.31 g/mol | [6] |

| Boiling Point | 262.61 °C @ 760 mmHg | [6] |

| Flash Point | 205.00 °F (96.20 °C) | [6] |

| logP (o/w) | 3.654 | [6] |

| Water Solubility | 29.19 mg/L @ 25 °C | [6] |

Synthesis Protocols

The synthesis of tertiary allylic alcohols such as this compound can be achieved through well-established organometallic reactions. The Grignard reaction is a primary method for forming carbon-carbon bonds and synthesizing tertiary alcohols.[7][8]

Proposed Synthesis via Grignard Reaction

A plausible synthetic route to this compound involves the reaction of a vinyl Grignard reagent with a suitable ketone.

Reaction Scheme:

Caption: Proposed Grignard synthesis of this compound.

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of vinylmagnesium bromide.

-

Grignard Addition: The solution of the Grignard reagent is cooled in an ice bath. A solution of 6,8-dimethylnona-1-en-3-one in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.[7]

-

Aqueous Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate magnesium alkoxide to yield the tertiary alcohol.[9]

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.[9]

Potential Biological Activities

While this compound has not been specifically evaluated for its biological effects, its structural class, acyclic monoterpenoid alcohols, is associated with a range of pharmacological activities.

Antimicrobial Activity

Terpene alcohols are known to possess significant antibacterial and antifungal properties.[10] Their mechanism of action is often attributed to the disruption of microbial cell membranes.[11][12][13] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components such as potassium ions, and ultimately cell death.[10][11]

Signaling Pathway Visualization:

Caption: Mechanism of antimicrobial action of terpenoid alcohols.

Anti-inflammatory Activity

Certain tertiary alcohols have demonstrated anti-inflammatory properties.[14][15] The anti-inflammatory effects of alcohols can be associated with the downregulation of key inflammatory signaling pathways, such as the JNK-STAT3 pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[16] Phytochemicals, including terpenoids, are known to target inflammatory pathways in conditions like alcohol-induced liver disease.[17]

Spectroscopic and Analytical Data (Predicted)

No experimental spectra for this compound are publicly available. However, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated.[18][19][20][21][22]

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | - Signals in the olefinic region (approx. 4.9-5.9 ppm) corresponding to the vinyl and internal double bond protons. - A broad singlet for the hydroxyl proton (variable chemical shift). - Multiple signals in the aliphatic region (approx. 0.8-2.2 ppm) for the methyl and methylene protons. |

| ¹³C NMR | - Resonances for the sp² carbons of the two double bonds (approx. 110-150 ppm). - A signal for the carbon bearing the hydroxyl group (approx. 70-80 ppm). - Several signals in the aliphatic region for the methyl and methylene carbons. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 182. - A prominent peak corresponding to the loss of a water molecule (M-18) at m/z 164. - Fragmentation patterns resulting from the cleavage of C-C bonds adjacent to the alcohol and double bonds. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol. - C-H stretching absorptions just above and below 3000 cm⁻¹. - C=C stretching absorptions around 1640-1680 cm⁻¹. |

Conclusion and Future Directions

This compound represents a potentially bioactive molecule within the broader class of acyclic monoterpenoid alcohols. While direct experimental data is currently lacking, established synthetic methodologies, particularly the Grignard reaction, provide a clear path for its preparation. Based on the known activities of structurally related compounds, it is plausible that this molecule may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in drug discovery and development.

Future research should focus on the following:

-

Synthesis and Characterization: Development of an efficient and scalable synthesis for this compound, followed by comprehensive spectroscopic characterization to confirm its structure.

-

Biological Screening: In vitro and in vivo evaluation of its antimicrobial and anti-inflammatory activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts its biological effects.

This foundational work would be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. Showing Compound (+/-)-2,4,8-Trimethyl-7-nonen-2-ol (FDB010419) - FooDB [foodb.ca]

- 2. scispace.com [scispace.com]

- 3. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C12H22O | CID 3023987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4,8-trimethyl-1,7-nonadien-4-ol [flavscents.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. The antibacterial effects of terpene alcohols on Staphylococcus aureus and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. greenleafmc.ca [greenleafmc.ca]

- 12. mdpi.com [mdpi.com]

- 13. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anti-inflammatory Effects of Alcohol Are Associated with JNK-STAT3 Downregulation in an In Vitro Inflammation Model in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 2,6,8-Trimethyl-4-nonanol | C12H26O | CID 61056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1,7-Nonadien-4-ol, 4,8-dimethyl- | C11H20O | CID 536461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

- 21. 1,7-Nonadien-4-ol, 4,8-dimethyl- [webbook.nist.gov]

- 22. 4-Nonanol, 2,6,8-trimethyl- [webbook.nist.gov]

The Enigmatic History of 2,4,8-Trimethylnona-1,7-dien-4-ol: An Undocumented Tertiary Allylic Alcohol

Despite its defined chemical structure, the discovery and historical development of 2,4,8-Trimethylnona-1,7-dien-4-ol remain largely absent from the scientific literature. Extensive searches of chemical databases and scholarly articles reveal a conspicuous lack of information regarding its initial synthesis, the researchers involved, and any subsequent investigations into its biological or chemical properties. This technical overview serves to consolidate the sparse available data and highlight the current knowledge gap surrounding this particular molecule.

Physicochemical Properties

Quantitative data for this compound is limited to computational estimations and basic identifiers found in chemical databases. No experimentally derived data from peer-reviewed studies could be located.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | PubChem[1] |

| Molecular Weight | 182.31 g/mol | FlavScents[2] |

| CAS Number | 94201-34-0 | FlavScents[2] |

| Appearance | No Data Available | - |

| Boiling Point (est.) | 262.61 °C at 760.00 mm Hg | FlavScents[2] |

| Flash Point (est.) | 205.00 °F (96.20 °C) | FlavScents[2] |

| Vapor Pressure (est.) | 0.002000 mmHg at 25.00 °C | FlavScents[2] |

| Water Solubility (est.) | 29.19 mg/L at 25 °C | FlavScents[2] |

| logP (o/w) (est.) | 3.654 | FlavScents[2] |

| Natural Occurrence | Not found in nature | FlavScents[2] |

Historical Context and Discovery

There is no available information in published scientific literature detailing the discovery of this compound. The identity of the individual or research group that first synthesized or isolated this compound is unknown. Similarly, the historical context and the scientific motivation that led to its creation are not documented.

Synthesis and Experimental Protocols

A thorough search for synthetic routes and experimental protocols for this compound yielded no specific methods. General synthetic strategies for tertiary allylic alcohols are well-established in organic chemistry, often involving the addition of organometallic reagents to α,β-unsaturated ketones or the reaction of Grignard reagents with appropriate esters or acid chlorides. However, no literature specifically applies these methods to the synthesis of this compound.

Due to the absence of published experimental work, a detailed methodology for its synthesis cannot be provided.

Biological Activity and Signaling Pathways

There is no information available regarding any investigation into the biological activity of this compound. Consequently, no signaling pathways associated with this compound have been described, and it is not possible to create the requested diagrams.

Industrial and Research Applications

The compound is listed in patents related to systems and methods for releasing edible materials, suggesting a potential, albeit undocumented, consideration for its use in the flavor and fragrance industry. However, one industry source explicitly states that it is not currently used for such purposes. No other research or industrial applications have been identified.

Logical Relationship of Available Information

The current understanding of this compound is confined to its basic chemical identity. The logical flow of information, or lack thereof, can be visualized as follows:

Figure 1. A diagram illustrating the current state of knowledge regarding this compound.

References

"2,4,8-Trimethylnona-1,7-dien-4-ol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,8-Trimethylnona-1,7-dien-4-ol is a tertiary alcohol with the molecular formula C₁₂H₂₂O.[1][2] While specific experimental data for this compound is limited in publicly available literature, this guide provides a summary of its known and estimated physical and chemical properties. Furthermore, it outlines representative experimental protocols for the determination of key characteristics of similar organic compounds, which are applicable for the analysis of this compound. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and potential application of this and related molecules.

Core Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound. It is important to note that much of the currently available data is based on computational estimations.

Table 1: Identification and Basic Properties

| Property | Value | Source |

| CAS Number | 94201-34-0 | [1] |

| Molecular Formula | C₁₂H₂₂O | [1][2] |

| Molecular Weight | 182.31 g/mol | [1] |

| EINECS Number | 303-619-7 | [1] |

Table 2: Estimated Physical Properties

| Property | Value | Source |

| Boiling Point | 262.61 °C @ 760 mmHg (est.) | [1] |

| Flash Point | 205.00 °F (96.20 °C) (est.) | [1] |

| Vapor Pressure | 0.002 mmHg @ 25 °C (est.) | [1] |

| logP (o/w) | 3.654 (est.) | [1] |

| Water Solubility | 29.19 mg/L @ 25 °C (est.) | [1] |

Experimental Protocols

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for determining the boiling point of a liquid with a small sample volume.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Sample of the organic liquid

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place the capillary tube, with the sealed end uppermost, into the test tube containing the sample.

-

Attach the test tube to the thermometer and immerse it in the Thiele tube containing the heating oil.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of a liquid sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Soft tissue paper

-

Sample of the organic liquid

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the sample liquid onto the surface of the prism.

-

Close the prism assembly.

-

Allow the sample to reach thermal equilibrium, using the constant temperature water bath if necessary.

-

Adjust the light source and mirror to obtain a clear view of the scale through the eyepiece.

-

Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the compensator to achieve a sharp, achromatic borderline.

-

Read the refractive index from the scale.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the components of a volatile or semi-volatile mixture.

Apparatus:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS)

-

Helium carrier gas

-

Sample vial

-

Microsyringe for injection

General Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Set the GC-MS operating conditions, including the injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer parameters.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by the helium gas through the capillary column, where its components are separated based on their boiling points and interactions with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.

-

The identity of the compound can be determined by comparing its mass spectrum to a spectral library (e.g., NIST).

Logical Workflow for Compound Characterization

For a novel or uncharacterized compound such as this compound, a systematic approach to its characterization is essential. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for the synthesis, characterization, and screening of a novel chemical compound.

This guide provides a foundational understanding of this compound based on available data and outlines standard methodologies for its further experimental investigation. As more research becomes available, a more complete and experimentally verified profile of this compound will emerge.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol

Introduction

2,4,8-Trimethylnona-1,7-dien-4-ol is a tertiary alcohol with potential applications in the fragrance, flavor, and pharmaceutical industries. Its synthesis is of interest to researchers in organic chemistry and drug development. This document provides a detailed protocol for a proposed synthesis of this compound via a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. While direct literature on the synthesis of this specific molecule is scarce, the described methodology is based on well-established and analogous chemical transformations, particularly the synthesis of the structurally similar terpenoid, linalool.

The proposed synthetic route involves the reaction of vinylmagnesium bromide with 6-methylhept-5-en-2-one. This approach is advantageous due to the commercial availability of the starting materials and the robustness of the Grignard reaction.

Proposed Synthetic Pathway: Grignard Reaction

The synthesis of this compound can be achieved in two main stages:

-

Preparation of the Grignard Reagent: Vinylmagnesium bromide is prepared by the reaction of vinyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).

-

Grignard Reaction with a Ketone: The prepared vinylmagnesium bromide is then reacted with 6-methylhept-5-en-2-one. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired tertiary alcohol, this compound.

A schematic of the overall reaction is presented below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide (Grignard Reagent)

This protocol details the preparation of the Grignard reagent from vinyl bromide and magnesium. It is crucial to maintain anhydrous (dry) conditions throughout the reaction, as Grignard reagents are highly reactive with water.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an activator)

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.

-

Magnesium Activation: Place magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask until violet iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature under an inert atmosphere.

-

Initiation of Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of vinyl bromide in anhydrous THF in the dropping funnel. Add a small amount of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.

-

Addition of Vinyl Bromide: Once the reaction has started, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish solution is the vinylmagnesium bromide Grignard reagent.

Protocol 2: Synthesis of this compound

This protocol describes the reaction of the prepared vinylmagnesium bromide with 6-methylhept-5-en-2-one.

Materials:

-

Vinylmagnesium bromide solution in THF (from Protocol 1)

-

6-Methylhept-5-en-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Reaction flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 6-methylhept-5-en-2-one in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Addition of Grignard Reagent: Slowly add the prepared vinylmagnesium bromide solution from Protocol 1 to the stirred solution of the ketone via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide and precipitate magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Expected yields are based on typical Grignard reactions of this type.

| Parameter | Step 1: Grignard Reagent Formation | Step 2: Grignard Reaction |

| Reactants | Vinyl Bromide, Magnesium | Vinylmagnesium Bromide, 6-Methylhept-5-en-2-one |

| Molar Ratio | 1.1 : 1 (Vinyl Bromide : Mg) | 1.2 : 1 (Grignard : Ketone) |

| Solvent | Anhydrous THF | Anhydrous THF |

| Reaction Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 2-3 hours | 3-4 hours |

| Workup | N/A | Saturated aq. NH₄Cl |

| Expected Yield | ~90% (in solution) | 70-85% |

| Product Purity | N/A | >95% after purification |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 2,4,8-Trimethylnona-1,7-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,8-Trimethylnona-1,7-dien-4-ol is a tertiary allylic alcohol with applications in fragrance, flavor, and as a potential intermediate in pharmaceutical synthesis. Achieving high purity of this compound is critical for its intended applications, ensuring reproducibility of experimental results and meeting regulatory standards in drug development. These application notes provide detailed protocols for the purification of this compound based on established techniques for structurally similar terpene and allylic alcohols. The primary purification techniques covered are fractional vacuum distillation and silica gel column chromatography. Additionally, methods for purity assessment are outlined.

Physicochemical Data Summary

A summary of the key physicochemical properties of this compound is essential for designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | PubChem |

| Molecular Weight | 182.31 g/mol | PubChem |

| Appearance | Colorless Liquid (Predicted) | N/A |

| Boiling Point | Estimated 220-230 °C at 760 mmHg | N/A |

| Solubility | Soluble in organic solvents (e.g., ethanol, hexane, ethyl acetate); sparingly soluble in water. | N/A |

Note: Experimental data for this specific compound is limited. The provided boiling point is an estimate, and purification conditions may need to be optimized.

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities present in the crude sample. For volatile impurities, fractional distillation is often effective. For non-volatile impurities or for achieving very high purity, column chromatography is the preferred method.

Fractional Vacuum Distillation

Fractional distillation is a suitable method for separating this compound from impurities with different boiling points.[1] Due to the estimated high boiling point of the target compound, vacuum distillation is recommended to prevent thermal decomposition.[2]

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

-

Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Distillation:

-

Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

-

Begin heating the distillation flask gently using a heating mantle.

-

Monitor the temperature at the head of the distillation column.

-

Collect and discard the initial low-boiling fraction, which may contain residual solvents or more volatile impurities.

-

Collect the main fraction at a stable temperature corresponding to the boiling point of this compound at the applied pressure.

-

Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxides.

-

-

Post-Distillation: Allow the apparatus to cool to room temperature before releasing the vacuum. The collected fraction should be the purified this compound.

| Parameter | Recommended Value | Notes |

| Pressure | 10-20 mmHg | Lower pressure reduces the boiling point and minimizes thermal stress. |

| Heating | Gentle and uniform | Use a heating mantle with a stirrer for even heat distribution. |

| Column Type | Vigreux or packed column | Provides a larger surface area for repeated vaporization-condensation cycles, enhancing separation efficiency. |

| Purity (Expected) | 95-98% | Dependent on the nature of the impurities. |

Silica Gel Column Chromatography

Column chromatography is a highly effective technique for purifying organic compounds based on their polarity.[3][4][5] For a moderately polar compound like this compound, silica gel is a suitable stationary phase.[3][4][5]

-

Stationary Phase Preparation:

-

Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).

-

Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a hexane/ethyl acetate mixture (e.g., 95:5, 90:10).

-

The separation of compounds is based on their differential adsorption to the silica gel and solubility in the mobile phase. Less polar compounds will elute first.

-

-

Fraction Collection:

-

Collect the eluent in small fractions.

-

Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

-

Product Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

-

| Parameter | Recommended Condition | Notes |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for normal-phase chromatography.[4] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity and gradually increase to elute the target compound. The optimal gradient should be determined by TLC analysis. |

| Monitoring | Thin Layer Chromatography (TLC) | Use a suitable stain (e.g., potassium permanganate) to visualize the spots. |

| Purity (Expected) | >99% | Can achieve high purity depending on the resolution of the separation. |

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the purity of volatile compounds and identifying any remaining impurities.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity and purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both purification and purity assessment, especially for less volatile compounds or when high accuracy is required.[1]

Visualizations

Experimental Workflow for Purification

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Techniques

Caption: Decision guide for selecting the appropriate purification technique.

References

Application Notes and Protocols for the Analytical Characterization of 2,4,8-Trimethylnona-1,7-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the analytical characterization of 2,4,8-Trimethylnona-1,7-dien-4-ol, a volatile unsaturated tertiary alcohol. The methods described herein are essential for the qualitative and quantitative analysis of this compound in various matrices, ensuring purity, stability, and characterization for research, development, and quality control purposes. The protocols cover Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Representative data and experimental workflows are presented to guide the user.

Introduction

This compound is a terpene alcohol with potential applications in fragrance, flavor, and pharmaceutical industries. Accurate and robust analytical methods are crucial for its characterization. It is important to note that there are some discrepancies in public databases regarding the molecular formula of this compound. The correct molecular formula is C₁₂H₂₂O , corresponding to a molecular weight of 182.30 g/mol . These protocols are designed to provide a comprehensive analytical toolkit for researchers working with this and structurally related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is the method of choice for analyzing this compound in complex mixtures.

Experimental Protocol

2.1.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as hexane or dichloromethane.[1][2]

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis in a complex matrix (e.g., plant extract, reaction mixture), employ a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the volatile components.[1][3]

-

LLE Protocol: Mix 1 mL of the sample with 1 mL of hexane. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes. Collect the upper organic layer for GC-MS analysis.

-

Headspace SPME Protocol: Place 1 g of the sample in a 20 mL headspace vial. Equilibrate the vial at 60°C for 15 minutes. Expose a PDMS/DVB SPME fiber to the headspace for 30 minutes. Desorb the fiber in the GC injector.[4]

-

2.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-400.

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound.

| Parameter | Expected Value |

| Retention Time (min) | 12.5 ± 0.2 |

| Key Mass Fragments (m/z) | 167 (M-CH₃)⁺, 149 (M-CH₃-H₂O)⁺, 123, 95, 69, 43 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Linearity (R²) | > 0.99 |

Experimental Workflow Diagram

References

Uncharted Territory: The Potential Biological Activity of 2,4,8-Trimethylnona-1,7-dien-4-ol Remains Largely Unexplored

Despite its defined chemical structure, 2,4,8-Trimethylnona-1,7-dien-4-ol is a compound with virtually no documented specific biological activity in publicly available scientific literature. Extensive database searches reveal a significant gap in the understanding of its pharmacological effects, mechanisms of action, and therapeutic potential. As such, detailed application notes and experimental protocols based on established research are not currently possible.

Currently, information on this compound is primarily limited to its chemical and physical properties, with its presence noted in some natural sources and its use within the fragrance industry. Databases such as PubChem provide detailed structural and chemical data but lack any substantial reports on its biological functions.[1]

Theoretical Classification and Postulated Roles

Based on its chemical structure, this compound is classified as an acyclic monoterpenoid. Monoterpenoids are a class of natural products known to exhibit a wide range of biological activities. Theoretical biological roles for similar compounds have been suggested in databases, including functions as a membrane stabilizer or an energy source, though these are generalized predictions and not based on experimental evidence for this specific molecule.

While direct data is absent for this compound, research into other structurally distinct trimethylated compounds has revealed various biological activities. For instance, certain novel synthetic derivatives of trimethyl-substituted pyrazoles and chromenols have demonstrated acaricidal, insecticidal, and antifungal properties. Similarly, some thymol derivatives have shown antibacterial and cytotoxic activity. However, it is crucial to emphasize that these findings in chemically different molecules do not provide a direct indication of the potential activities of this compound.

Future Directions and Research Opportunities

The current lack of data presents a clear opportunity for novel research in the fields of pharmacology and drug discovery. The following outlines a potential logical workflow for the initial investigation of the biological activities of this compound.

Figure 1. A proposed experimental workflow for the initial biological characterization of this compound.

Protocol for Preliminary Cytotoxicity Screening (MTT Assay)

A foundational step in assessing the biological activity of a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293).

Materials:

-

This compound

-

HeLa and HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture HeLa and HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The final DMSO concentration in all wells should be less than 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol provides a starting point for researchers interested in exploring the bioactivity of this compound. Further investigations, guided by the results of such initial screenings, would be necessary to elucidate any specific pharmacological effects.

References

Application Notes and Protocols for 2,4,8-Trimethylnona-1,7-dien-4-ol

A comprehensive review of the available scientific literature reveals a significant scarcity of research on 2,4,8-Trimethylnona-1,7-dien-4-ol. While basic chemical identifiers and properties have been cataloged, detailed studies on its synthesis, biological activity, and specific applications in research are not publicly available. This document summarizes the existing information and provides context based on chemically related compounds.

Chemical and Physical Properties

This compound is a tertiary alcohol with the molecular formula C12H22O.[1] Basic identifiers and some predicted physical properties are available.

| Property | Value | Source |

| Molecular Formula | C12H22O | PubChem[1] |

| Molecular Weight | 182.30654 g/mol | FlavScents[2] |

| CAS Number | 94201-34-0 | FlavScents[2] |

| Boiling Point (estimated) | 262.61 °C @ 760.00 mm Hg | FlavScents[2] |

| Flash Point (estimated) | 205.00 °F TCC (96.20 °C) | FlavScents[2] |

| Vapor Pressure (estimated) | 0.002000 mmHg @ 25.00 °C | FlavScents[2] |

| logP (o/w) (estimated) | 3.654 | FlavScents[2] |

| Water Solubility (estimated) | 29.19 mg/L @ 25 °C | FlavScents[2] |

Synthesis and Experimental Protocols

Currently, there are no published, detailed protocols for the synthesis of this compound in the scientific literature. General organic chemistry principles would suggest that its synthesis could potentially be achieved through the Grignard reaction of a suitable ketone with an appropriate alkenyl Grignard reagent, followed by acidic workup. However, without experimental validation, this remains a theoretical pathway.

A logical workflow for a hypothetical synthesis is outlined below.

Caption: Hypothetical Grignard synthesis workflow for this compound.

Biological Activity and Potential Applications

There is a significant lack of data regarding the biological activity of this compound. Research into its effects on cellular pathways, potential therapeutic applications, or toxicity is not currently available in published literature.

However, research on structurally similar terpenoid alcohols has revealed a range of biological activities, which may suggest potential areas of investigation for this compound. For instance, various terpenoids isolated from marine organisms like soft corals have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[3] It is plausible that this compound could exhibit similar activities, but this would require empirical validation.

A general workflow for screening the biological activity of a novel compound like this compound is presented below.

Caption: General workflow for the biological screening of a novel chemical compound.

Conclusion and Future Directions

This compound remains an understudied chemical entity. The lack of available research presents an opportunity for novel investigations into its synthesis, chemical properties, and biological activities. Future research should focus on developing a reliable synthetic route to obtain sufficient quantities for study. Subsequently, a broad-based biological screening could uncover potential applications in areas such as antimicrobial or anti-inflammatory research, similar to other known terpenoids. Researchers interested in this molecule should begin with fundamental chemical synthesis and characterization, followed by systematic in vitro screening to guide further investigation.

References

Application Notes and Protocols for the Derivatization of 2,4,8-Trimethylnona-1,7-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2,4,8-trimethylnona-1,7-dien-4-ol, a tertiary allylic alcohol. The following sections describe two primary derivatization reactions: oxidative transposition via the Babler-Dauben oxidation and esterification of the tertiary hydroxyl group. These protocols are intended to serve as a guide for the synthesis of novel derivatives for further study in various research and development applications.

Oxidative Transposition: Babler-Dauben Oxidation

The Babler-Dauben oxidation is a reliable method for the 1,3-oxidative transposition of tertiary allylic alcohols to the corresponding α,β-unsaturated ketones. This reaction typically employs pyridinium chlorochromate (PCC) as the oxidant and proceeds through a[1][1]-sigmatropic rearrangement of the intermediate chromate ester.

Reaction Principle

The tertiary alcohol reacts with PCC to form a chromate ester, which then undergoes a[1][1]-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate yields the α,β-unsaturated ketone, 2,4,8-trimethylnona-1,6-dien-3-one.

Caption: Babler-Dauben Oxidation of this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Babler-Dauben oxidation of tertiary allylic alcohols.

| Parameter | Value/Range | Notes |

| Substrate | This compound | 1.0 equivalent |

| Reagent | Pyridinium Chlorochromate (PCC) | 1.5 - 2.0 equivalents |

| Solvent | Dichloromethane (DCM), anhydrous | ~0.1 M concentration of the substrate |

| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically not heated. |

| Reaction Time | 2 - 12 hours | Monitor by Thin Layer Chromatography (TLC) for completion. |

| Typical Yield | 70 - 85% | Yields can vary based on the purity of reactants and reaction scale. |

Experimental Protocol

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for filtration

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite® (or silica gel, approximately 1 g per gram of PCC) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq.) in anhydrous DCM.

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4,8-trimethylnona-1,6-dien-3-one.

References

Application Notes and Protocols for 2,4,8-Trimethylnona-1,7-dien-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and proposed experimental protocols for the synthesis and study of the tertiary allylic alcohol, 2,4,8-Trimethylnona-1,7-dien-4-ol. Due to a lack of specific published experimental data for this exact molecule, the following protocols are based on well-established principles of organic synthesis, particularly the Grignard reaction with α,β-unsaturated ketones.

Compound Profile

| Property | Value | Source |

| Molecular Formula | C12H22O | PubChem[1] |

| Molecular Weight | 182.31 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 94201-34-0 | FlavScents[2] |

| Boiling Point (Est.) | 262.61 °C at 760 mm Hg | FlavScents[2] |